Product packaging for 4-(Ethylsulfonyl)phenylboronic acid(Cat. No.:CAS No. 352530-24-6)

4-(Ethylsulfonyl)phenylboronic acid

Cat. No.: B2495599
CAS No.: 352530-24-6
M. Wt: 214.04
InChI Key: CVBNDDGEVPNUNA-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids are organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their importance in contemporary chemical research, particularly in organic synthesis, cannot be overstated. A primary reason for their widespread use is their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, a process fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org

Beyond the Suzuki-Miyaura reaction, arylboronic acids are versatile reagents in a multitude of other transformations. These include Chan-Lam amination for the formation of carbon-nitrogen bonds and various other cross-coupling reactions to form carbon-oxygen, carbon-sulfur, and carbon-phosphorus bonds. rsc.org Their stability, low toxicity, and ease of handling compared to other organometallic reagents make them highly attractive for both academic and industrial research. rsc.org

Furthermore, certain arylboronic acids, particularly those with electron-withdrawing substituents, have demonstrated utility as catalysts in their own right. sigmaaldrich.com They can catalyze a range of reactions, including dehydrative amidations between carboxylic acids and amines, and aldol (B89426) reactions. sigmaaldrich.com The Lewis acidic nature of the boron atom is central to this catalytic activity, allowing for the activation of substrates.

Overview of the Research Landscape for 4-(Ethylsulfonyl)phenylboronic Acid and Related Sulfonyl-Substituted Phenylboronic Acids

The introduction of a sulfonyl group onto the phenyl ring of a boronic acid, as seen in this compound and its analogs, significantly influences the compound's chemical properties. The sulfonyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced acidity can, in turn, affect the compound's reactivity in cross-coupling reactions and its potential as an organocatalyst.

The research landscape for sulfonyl-substituted phenylboronic acids is an active area of investigation. Much of the published research has focused on 4-(methylsulfonyl)phenylboronic acid as a representative of this class. sigmaaldrich.com Studies have explored its use in various synthetic applications, including as a reagent in Suzuki cross-coupling reactions and in the development of new pharmaceutical agents. sigmaaldrich.com

A notable application of sulfonyl-substituted phenylboronic acids is in the field of affinity chromatography. The electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, allowing for the formation of stable complexes with diols at or near physiological pH. ichemical.com This property has been exploited to create stationary phases for the selective separation and purification of cis-diol-containing biomolecules like catechols and nucleotides. ichemical.com

While specific research on this compound is less extensive than for its methylsulfonyl counterpart, its properties and potential applications can be inferred from the broader body of work on sulfonyl-substituted phenylboronic acids. The ethyl group is expected to have a similar, though slightly different, electronic effect compared to the methyl group, making this compound a valuable compound for comparative studies and for fine-tuning the properties of materials and catalysts.

Below is a table comparing the known physical properties of this compound with the closely related 4-(Methylsulfonyl)phenylboronic acid.

PropertyThis compound4-(Methylsulfonyl)phenylboronic acid
CAS Number 352530-24-6149104-88-1
Molecular Formula C₈H₁₁BO₄SC₇H₉BO₄S
Molecular Weight 214.05 g/mol 200.02 g/mol
Melting Point 135-139 °C289-293 °C
Boiling Point 447.1 °C at 760 mmHgNot available
Density 1.34 g/cm³Not available
Note: The data for this compound is primarily sourced from chemical suppliers.

The following table presents the pKa values for phenylboronic acid and two other sulfonyl-substituted analogs, illustrating the acidifying effect of the sulfonyl group.

CompoundpKa
Phenylboronic acid8.8 ± 0.1
4-(N-Allylsulfamoyl)phenylboronic acid7.4 ± 0.1
4-(3-Butenylsulfonyl)phenylboronic acid7.1 ± 0.1
Data sourced from a study on boronate affinity chromatography. ichemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO4S B2495599 4-(Ethylsulfonyl)phenylboronic acid CAS No. 352530-24-6

Properties

IUPAC Name

(4-ethylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNDDGEVPNUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956694
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-24-6
Record name [4-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylsulphonyl)benzeneboronic acid
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Advanced Reaction Chemistry and Mechanistic Investigations of 4 Ethylsulfonyl Phenylboronic Acid

Mechanistic Pathways in Transition-Metal-Catalyzed Cross-Coupling Reactions

4-(Ethylsulfonyl)phenylboronic acid serves as a prominent substrate in transition-metal-catalyzed cross-coupling reactions, valued for its ability to introduce the ethylsulfonylphenyl moiety into complex molecules. The Suzuki-Miyaura coupling is a cornerstone of this chemistry, offering a powerful method for carbon-carbon bond formation. mdpi.commdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling: Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst and proceeding through three fundamental steps. libretexts.orgyoutube.com The reaction typically couples an organoboron compound, such as this compound, with an organic halide or triflate. mdpi.comresearchgate.net

The universally accepted mechanism proceeds as follows:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. youtube.comyoutube.com This step involves the palladium center inserting itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. youtube.com The oxidation state of palladium changes from 0 to +2. youtube.com The reactivity of the halide in this step generally follows the order: I > Br > Cl. libretexts.org

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. youtube.com For this to occur, the boronic acid must first be activated by a base (e.g., KOH, K₂CO₃), forming a more nucleophilic boronate species [-B(OH)₃]⁻. youtube.comchegg.com This activated boronate then exchanges its organic group (the ethylsulfonylphenyl group) with the halide on the palladium center, generating a new palladium(II) complex bearing both organic partners and regenerating the halide salt. youtube.com Recent studies using advanced spectroscopic techniques have identified key pre-transmetalation intermediates with direct Pd-O-B linkages, confirming that these species are responsible for the transfer of the aryl group from boron to palladium. illinois.edunih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. youtube.comyoutube.com This process reduces the palladium from its +2 oxidation state back to the catalytically active 0 state, allowing the cycle to begin anew. youtube.com For reductive elimination to occur, the organic groups typically need to be in a cis orientation on the palladium complex. youtube.com

Influence of the Ethylsulfonyl Substituent on Catalytic Reactivity and Selectivity

The ethylsulfonyl group (–SO₂Et) is a strongly electron-withdrawing substituent that significantly modulates the reactivity of the phenylboronic acid in the Suzuki-Miyaura coupling.

Electronic Effects: Electron-Withdrawing Group Nature and Lewis Acidity of the Boron Center

The ethylsulfonyl group exerts a powerful electron-withdrawing effect on the phenyl ring. This has a dual impact on the Suzuki-Miyaura coupling. On one hand, the reduced electron density on the aryl ring can make the transmetalation step more challenging compared to electron-rich arylboronic acids. The aryl group being transferred is less nucleophilic.

However, the primary electronic influence is on the boron atom itself. The strong electron-withdrawing nature of the –SO₂Et group increases the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the tetracoordinate boronate species upon reaction with the base. The formation of this "ate" complex is critical as it increases the nucleophilicity of the phenyl ring attached to the boron, thereby promoting its transfer to the palladium center during the transmetalation step. youtube.comnih.gov This effect often counteracts the reduced nucleophilicity of the electron-deficient ring itself, allowing the reaction to proceed efficiently.

Steric Effects and Their Impact on Coupling Efficiency

Steric hindrance can play a significant role in the efficiency of cross-coupling reactions. rsc.org While the ethylsulfonyl group is larger than a hydrogen atom, its placement at the para position of the phenyl ring generally minimizes direct steric clash with the palladium catalytic center during the coupling process. The linear nature of the sulfonyl group and its distance from the boron functionality mean that its steric impact is often less pronounced than that of bulky ortho substituents. beilstein-journals.org Therefore, for this compound, electronic effects typically dominate its reactivity profile in Suzuki-Miyaura coupling over steric considerations.

Alternative Catalytic Transformations Involving this compound

While palladium catalysis is dominant, other transition metals can effectively catalyze transformations of arylboronic acids, including this compound.

Copper-Catalyzed Reactions (e.g., Azidation and Other Coupling Processes)

Copper catalysts offer a valuable alternative for certain coupling reactions. One notable transformation is the copper(II)-catalyzed conversion of arylboronic acids into aryl azides, a process that complements traditional methods. nih.gov This reaction, an analogue of the Chan-Lam coupling, demonstrates broad functional group tolerance.

Research has shown that arylboronic acids bearing strong electron-withdrawing groups are highly effective substrates for this transformation. For instance, in a study of copper-catalyzed azidation, 4-(methylsulfonyl)phenylboronic acid, a close analogue of the ethylsulfonyl derivative, was converted to the corresponding aryl azide (B81097) in a high yield of 84%. nih.gov This indicates the robustness of the reaction with electron-deficient systems. The reaction is believed to proceed via an interaction between the copper catalyst, the boronic acid, and an azide source, such as sodium azide. nih.gov

The table below presents data from a study on the copper-catalyzed azidation of various substituted phenylboronic acids, highlighting the efficiency of the reaction with an electron-withdrawing sulfonyl substituent.

Phenylboronic Acid SubstituentProductYield (%)
4-Methylsulfonyl1-azido-4-(methylsulfonyl)benzene84
4-Cyano4-azidobenzonitrile98
4-Carbamoyl4-azidobenzamide81
4-Nitro1-azido-4-nitrobenzene99
This table was generated based on data from a study on the copper(II)-catalyzed azidation of arylboronic acids. nih.gov

This demonstrates that copper catalysis provides a distinct and efficient pathway for the functionalization of this compound and related compounds, expanding their synthetic utility beyond palladium-catalyzed C-C bond formation. nih.gov

Nickel-Catalyzed Coupling Systems and Their Substrate Scope

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful and cost-effective alternative to palladium-based systems. Nickel's lower cost and unique reactivity, including its ability to activate more challenging C–O bonds found in phenol (B47542) derivatives like ethers, mesylates, and sulfamates, make it highly desirable for synthetic applications. upenn.edunih.gov The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling mirrors the palladium cycle, proceeding through three key steps: oxidative addition of an electrophile to a Ni(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Ni(0) catalyst. acs.orglibretexts.org

The substrate scope for nickel-catalyzed Suzuki-Miyaura couplings is extensive. The system effectively couples a wide array of arylboronic acids, including those bearing electron-donating and electron-withdrawing substituents, with various electrophilic partners. acs.org The presence of an electron-withdrawing group, such as the ethylsulfonyl moiety in this compound, generally makes aryl halides more reactive in the oxidative addition step. libretexts.org Nickel catalysts have proven effective for coupling with a broad range of electrophiles beyond the typical aryl bromides and iodides, extending to less reactive aryl chlorides and various phenol derivatives. upenn.edulibretexts.orgorganic-chemistry.orgsemanticscholar.org This versatility allows for the strategic synthesis of complex biaryl structures. For instance, Ni(COD)₂/PCy₃ systems have been used for the cross-coupling of aryl mesylates and sulfamates at room temperature. upenn.edu Furthermore, water-soluble nickel catalysts have been developed for couplings in aqueous media, enhancing the green credentials of the methodology. acs.org

The table below summarizes the broad substrate scope of nickel-catalyzed Suzuki-Miyaura coupling reactions relevant to arylboronic acids.

Electrophile ClassSpecific ExamplesArylboronic Acid PartnerGeneral ConditionsReference
Aryl Halides (Br, Cl)4-Bromoanisole, Chlorobenzene, Heteroaryl BromidesElectron-rich, -neutral, and -deficient arylboronic acidsNiCl₂(dppp)/PPh₃/DIPEA/Ethanol organic-chemistry.orgsemanticscholar.org
Aryl & Heteroaryl EthersAryl 2,4-dimethoxy-1,3,5-triazine-6-yl ethersVarious arylboronic acidsNiCl₂(dppf) nih.gov
Aryl Sulfonates (Mesylates, Tosylates)Aryl mesylates, Aryl tosylatesAryl neopentylglycolboronatesNi(COD)₂/PCy₃/K₃PO₄/THF upenn.edu
Allyl Phosphonates & Sulfones(2-Haloallyl)phosphonates, (2-Haloallyl)sulfonesElectron-rich and -deficient arylboronic acidsNiSO₄·6H₂O/Bipyridyl ligand/H₂O acs.org

Photoredox Catalysis for C-B Bond Formation

The synthesis of arylboronic acids themselves has been significantly advanced by the advent of photoredox catalysis. This approach offers mild reaction conditions, often utilizing visible light at room temperature, to construct C–B bonds, providing an alternative to traditional methods that may require harsh organometallic reagents. researchgate.netrsc.org Two primary strategies have emerged for the photoredox-catalyzed formation of arylboronic acids or their esters: the borylation of aryl halides and the direct C–H borylation of arenes.

The nickel-catalyzed Miyaura borylation of aryl halides and pseudohalides can be performed efficiently under mild thermal conditions, including at room temperature, to produce arylboronic acids directly. organic-chemistry.orgacs.org These methods often use tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source, which is atom-economical and avoids the need for subsequent deprotection steps that are necessary when using boronate esters like bis(pinacolato)diboron (B136004) (B₂Pin₂). organic-chemistry.orgnih.gov While not always requiring a photocatalyst, the principles of mild, low-temperature activation are shared with photoredox systems.

More directly, the combination of transition-metal catalysis (using metals like rhodium or iridium) and photoredox catalysis has enabled the direct C–H borylation of arenes. rsc.orgacs.orgacs.org In a typical mechanism, a photocatalyst absorbs light and enters an excited state, which can then interact with the transition-metal catalyst to generate a more reactive species capable of activating a C–H bond. researchgate.netacs.org Alternatively, metal-free systems can merge organophotoredox catalysis with hydrogen atom transfer (HAT) catalysis to generate aryl radicals from heterocycles, which are then trapped by a boron reagent. rsc.org These methods are powerful for late-stage functionalization and can provide access to boronic acids with substitution patterns that are difficult to achieve through other means. acs.orgrsc.org

The following table outlines the main photocatalytic and related mild approaches to C–B bond formation.

Reaction TypeAryl PrecursorBoron SourceCatalytic System ExampleKey FeaturesReference
Miyaura BorylationAryl Halides (Ar-X)B₂(OH)₄ (BBA)NiCl₂(dppp)/PPh₃Direct formation of boronic acids at room temperature. organic-chemistry.orgnih.gov
Photochemical C–H BorylationArenes (Ar-H)B₂Pin₂ or HBPinRh or Ir complexes with a photocatalystDirect functionalization of C–H bonds under mild photochemical conditions. rsc.orgacs.orgacs.org
Metal-Free Photoredox C–H BorylationHeteroarenesB₂Pin₂Organophotocatalyst + HAT catalystAvoids transition metals; uses O₂ as the oxidant. rsc.org

Reaction Kinetics and Thermodynamic Studies of Boron-Mediated Processes

Investigating the reaction kinetics and thermodynamics of boron-mediated processes, especially the Suzuki-Miyaura cross-coupling reaction, is essential for understanding reaction mechanisms and optimizing conditions. The transmetalation step, where the organic group is transferred from the boron atom to the nickel or palladium center, is frequently considered the rate-determining step of the catalytic cycle. nih.govnih.gov

Kinetic studies have provided significant insight into this crucial step. Early research established that a base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation. nih.gov The reaction kinetics are often first-order with respect to the concentration of the organometallic (e.g., arylpalladium) complex. libretexts.org The structure of the boron reagent itself has a profound impact on the reaction rate. For instance, kinetic analyses have revealed that different boronic esters can lead to significant rate enhancements in transmetalation compared to the parent boronic acid, and boroxines can transmetalate even more rapidly. nih.gov This suggests that direct transmetalation from boronic esters can occur without prior hydrolysis. nih.gov The choice of ligands on the metal center also plays a critical kinetic role, with bulky phosphine (B1218219) ligands potentially raising the transmetalation energy barrier, while those with greater π-acceptor character may lower it. nih.gov

Key aspects of kinetic and thermodynamic studies are summarized in the table below.

Applications in Complex Organic Synthesis

Construction of Biaryl and Styrene (B11656) Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. 4-(Ethylsulfonyl)phenylboronic acid serves as an excellent coupling partner in these reactions, facilitating the synthesis of a wide array of biaryl and styrene derivatives. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

The electron-withdrawing nature of the ethylsulfonyl group can enhance the reactivity of the boronic acid, often leading to high yields and clean reactions. The resulting biaryl and styrene products bearing the ethylsulfonylphenyl moiety are themselves valuable intermediates for further functionalization, allowing for the rapid assembly of complex molecular frameworks.

Product TypeReactionKey Features
Biaryl DerivativesSuzuki-Miyaura CouplingFormation of C-C bonds between aryl halides and this compound.
Styrene DerivativesSuzuki-Miyaura CouplingFormation of C-C bonds between vinyl halides/triflates and this compound. researchgate.netrsc.orgtue.nlresearchgate.netrsc.org

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The 4-(ethylsulfonyl)phenyl motif is a key structural component in a variety of biologically active molecules. Consequently, this compound is a critical building block in the synthesis of advanced pharmaceutical and agrochemical intermediates. Its use in Suzuki-Miyaura coupling reactions allows for the direct installation of this important pharmacophore onto a diverse range of molecular scaffolds.

For example, this boronic acid has been employed in the synthesis of precursors for kinase inhibitors, which are a class of drugs used in cancer therapy. Similarly, in the agrochemical sector, it has been utilized in the development of novel herbicides and fungicides. The ability to efficiently construct these complex molecules is crucial for the discovery and development of new therapeutic agents and crop protection products.

Application AreaIntermediate TypeSynthetic Utility
PharmaceuticalsKinase Inhibitor PrecursorsSuzuki-Miyaura coupling to introduce the 4-(ethylsulfonyl)phenyl group.
AgrochemicalsHerbicide and Fungicide ScaffoldsEfficient construction of complex molecules containing the key pharmacophore.

Integration into Chemoenzymatic Reaction Cascades

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. This compound and its derivatives can be integrated into these sophisticated reaction cascades. For instance, a product formed from a Suzuki-Miyaura coupling using this boronic acid could then serve as a substrate for an enzymatic transformation, such as a stereoselective reduction or oxidation. This approach allows for the creation of complex, chiral molecules with high levels of stereocontrol, which is often difficult to achieve through purely chemical methods. This synergy between chemical and biological catalysis opens up new avenues for the efficient and sustainable synthesis of valuable compounds.

Utilization in Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. This compound can participate in various MCRs, acting as a key building block to introduce the ethylsulfonylphenyl moiety into the final product. For example, in a one-pot, three-component reaction, an aldehyde, an amine, and this compound could condense to form a highly functionalized α-amino boronate derivative. The efficiency and convergence of MCRs make them particularly attractive for the construction of compound libraries for drug discovery and high-throughput screening. ktu.edu

Application in Heterocycle Synthesis (e.g., Pyrazines, Acridines)

Heterocyclic compounds are a fundamentally important class of molecules, with a vast number of pharmaceuticals and biologically active natural products containing at least one heterocyclic ring. This compound has proven to be a useful reagent in the synthesis of various heterocyclic systems.

For instance, it can be employed in transition metal-catalyzed cross-coupling reactions to functionalize pre-existing heterocyclic cores. Alternatively, it can be incorporated into the initial cyclization step to form the heterocyclic ring itself. The synthesis of pyrazines and acridines are notable examples. In the synthesis of substituted pyrazines, this compound can be coupled with a dihalopyrazine to introduce the desired substituent. Similarly, in the construction of acridine (B1665455) scaffolds, which are known for their biological activities, this boronic acid can be used in palladium-catalyzed annulation reactions.

HeterocycleSynthetic ApproachRole of this compound
PyrazinesSuzuki-Miyaura CouplingIntroduction of the 4-(ethylsulfonyl)phenyl group onto a dihalopyrazine core.
AcridonesIntramolecular AcylationUtilized in the synthesis of N-phenylanthranilic acid derivatives which are precursors to acridones. researchgate.net

Regioselective and Stereoselective Synthesis with this compound

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. The unique properties of this compound can be harnessed to control the outcome of chemical reactions.

In terms of regioselectivity , the electronic and steric nature of the boronic acid can influence the position at which a reaction occurs on a substrate. For example, in the ortho-metalation of a biaryl system containing the 4-ethylsulfonylphenyl group, the directing effect of the sulfonyl group can lead to selective functionalization at the position ortho to the sulfonyl-bearing ring. This allows for the precise installation of additional functional groups at a specific location. nih.gov

Regarding stereoselectivity , while the boronic acid itself is not chiral, it can be used in conjunction with chiral catalysts or auxiliaries to induce asymmetry in the final product. youtube.com For instance, in a catalytic asymmetric conjugate addition reaction, a chiral rhodium or copper catalyst could be used to control the stereoselective addition of this compound to an α,β-unsaturated carbonyl compound. This would result in the formation of a chiral product with a high degree of enantiomeric excess. researchgate.netcapes.gov.brnih.govgoogle.com The development of such stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Applications in Medicinal Chemistry and Biomedical Research

Design and Synthesis of Biologically Active Compounds

Boronic acids are pivotal reagents in organic synthesis, most notably in cross-coupling reactions that form the backbone of many modern pharmaceuticals. Compounds like 4-(Ethylsulfonyl)phenylboronic acid serve as critical building blocks for creating more complex molecules with desired biological functions. Their utility in forming carbon-carbon and carbon-heteroatom bonds allows medicinal chemists to assemble novel molecular architectures.

Phenylboronic acid (PBA) and its derivatives are increasingly recognized for their potential in targeted cancer therapy. rospatent.gov.rugoogle.com This interest stems from their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols, a feature present in sialic acids that are often overexpressed on the surface of cancer cells. rospatent.gov.rugoogle.com This selective interaction forms the basis for designing drug delivery systems that can specifically target tumor cells, potentially minimizing off-target effects and enhancing the therapeutic efficacy of conjugated anticancer drugs. rospatent.gov.ru The development of multi-targeted therapies and personalized medicine strategies has highlighted PBA derivatives as promising agents for provoking specific biological responses at the tumor site. rospatent.gov.ru By integrating these compounds into nanomaterials like micelles or liposomes, researchers aim to create sophisticated systems for targeted drug delivery.

The boronic acid functional group is a key pharmacophore for enzyme inhibition. Its Lewis acidic nature allows it to form stable, covalent adducts with nucleophilic residues, such as the catalytic serine or threonine, in the active site of enzymes. This mechanism is exemplified by the successful proteasome inhibitor bortezomib (B1684674), which contains a boronic acid moiety crucial for its anticancer activity. rospatent.gov.ru

Derivatives of phenylboronic acid have been widely explored as inhibitors for various enzymes. rospatent.gov.ru For instance, they have been investigated as inhibitors of phosphodiesterase type 5 (PDE-5), an enzyme that inactivates cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE-5, the levels of cGMP increase, leading to vasodilation and a reduction in blood pressure. While this compound itself is not the final inhibitor, it serves as a synthetic intermediate for creating complex heterocyclic compounds, such as pyrido[3,4-b]pyrazinones, which are designed as potent PDE-5 inhibitors for treating cardiovascular conditions like hypertension. rospatent.gov.ru

The phenylboronic acid scaffold is a versatile platform for the development of novel anticancer agents. Research has shown that phenylboronic acid can be more potent than its parent compound, boric acid, in inhibiting the migration and proliferation of cancer cells. One of the key mechanisms involves the modulation of cellular pathways that control cell movement and structure. Studies on metastatic prostate cancer cells revealed that phenylboronic acid treatment decreases the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42), which are critical for cell migration and the formation of metastases. This inhibition of Rac1 activity is thought to disrupt the actin-mediated protrusions necessary for cell movement.

Furthermore, the success of bortezomib has spurred the development of other boronic acid-containing compounds targeting different cellular processes. rospatent.gov.ru For example, boronic-chalcone analogs have demonstrated strong activity against breast cancer cell lines by inhibiting tubulin polymerization, a process essential for cell division. rospatent.gov.ru

Table 1: Investigated Anticancer Mechanisms of Phenylboronic Acid Derivatives

Mechanism of ActionTarget Pathway/ProteinCancer Type ApplicationReference
Inhibition of Cell MigrationRhoA, Rac1, Cdc42Metastatic Prostate Cancer
Proteasome Inhibition26S ProteasomeMultiple Myeloma rospatent.gov.ru
Inhibition of Tubulin PolymerizationTubulinBreast Cancer rospatent.gov.ru
Targeted Drug DeliverySialic Acid on Cell SurfaceGeneral Cancer Therapy rospatent.gov.rugoogle.com

The boronic acid moiety has shown promise as a functional group for developing antimicrobial agents. Recent studies have explored halogenated phenylboronic acids for their activity against pathogenic bacteria. Specifically, certain derivatives have demonstrated both antibacterial and antibiofilm efficacy against marine bacteria like Vibrio parahaemolyticus and Vibrio harveyi. These compounds were shown to reduce viable bacterial cells, disrupt preformed biofilms, and inhibit biofilm formation on surfaces. The proposed mechanism involves the interaction of the boronic acid with cis-diol groups present in the bacterial cell membrane.

In the realm of antiviral research, phenylboronic acids have been investigated as potential carbohydrate-binding agents to inhibit highly glycosylated enveloped viruses, such as HIV. The strategy relies on the boronic acid's ability to bind to the cis-diol functionalities of the carbohydrate structures on viral glycoproteins, like gp120 in HIV, thereby potentially interfering with viral entry into host cells. However, studies with some bisphenylboronic acid compounds did not show pronounced antiviral activity, suggesting that higher valency or different structural designs may be necessary to achieve sufficient binding potency.

Bioconjugation Strategies Utilizing the Boronic Acid Moiety

The unique reactivity of the boronic acid group makes it a valuable tool for bioconjugation, the process of linking molecules to biological structures like proteins. Phenylboronic acid moieties can be appended to proteins to create bioconjugates with novel properties.

A prominent strategy involves the formation of a stable complex between phenylboronic acid and salicylhydroxamic acid (SHA). This interaction has been used to immobilize proteins onto a solid support. For instance, enzymes like alkaline phosphatase and horseradish peroxidase were modified with phenylboronic acid and then efficiently captured on a Sepharose support functionalized with SHA. This chemical affinity system allows for controlled protein immobilization through multivalent interactions. More advanced strategies employ dual-boronic acid reagents that can achieve both stable covalent linkage and dynamic, reversible binding under physiological conditions, offering new ways to create complex protein conjugates.

Advanced Sensor Technologies and Molecular Recognition Systems

Phenylboronic acids are widely used as recognition elements in advanced sensor technologies, particularly for the detection of carbohydrates and glycoproteins. This application leverages the reversible formation of boronate esters with cis-diols, which are abundant in sugars like glucose and fructose.

These sensors can be designed in various formats:

Fluorescent Sensors: Hybrid nanosensors have been synthesized using phenylboronic acid functionalized onto a core structure, such as polyhedral oligomeric silsesquioxane (POSS), along with a fluorescent dye. The binding of glucose to the boronic acid modulates the fluorescence intensity, allowing for quantitative detection.

Electrochemical Biosensors: Boronic acid derivatives modified with a redox-active molecule like ferrocene (B1249389) can act as electroactive labels. In this setup, a target biomolecule (e.g., a glycoprotein) is captured on an electrode, and the ferrocene-boronic acid conjugate binds to the sugar moieties of the captured target, generating a measurable electrochemical signal.

Sensor Arrays: Arrays of different diboronic acid-based fluorescent sensors can be used to generate unique response patterns for various phenolic acids. This "chemical nose" or "tongue" approach allows for the rapid identification and differentiation of complex mixtures, such as distinguishing between different types of traditional herbal medicines based on their chemical fingerprint.

These systems demonstrate the versatility of the phenylboronic acid moiety in creating highly specific molecular recognition platforms for diagnostics and analytical chemistry.

Glucose and Other Biomolecule Detection Methodologies

Phenylboronic acids are a class of synthetic receptors that have garnered significant attention for the detection of glucose and other diol-containing biomolecules. nih.gov Their ability to bind with glucose in a reversible covalent manner is a key feature that enables direct and continuous measurements. nih.gov This mechanism offers a promising alternative to traditional enzyme-based glucose monitoring, which can have limitations for long-term use. nih.gov

One innovative detection methodology involves incorporating phenylboronic acid receptors into a hydrogel that contains a holographic grating. nih.gov The process is based on the following principles:

Binding: Glucose in the sample binds to the phenylboronic acid moieties immobilized within the hydrogel.

Structural Change: This binding event causes a change in the swelling state of the hydrogel. nih.gov

Optical Signal: The swelling or contraction of the hydrogel alters the spacing of the holographic fringes within the grating. nih.gov

Detection: This change in fringe spacing modulates the wavelength of light diffracted by the hologram, which can be measured as a direct readout of the glucose concentration. nih.gov

This optical sensing technique is noted for its stability and the flexibility to tune the operational wavelength for different applications. nih.gov Such sensors have demonstrated the ability to measure glucose concentrations in biological fluids like blood and plasma, and can track concentration changes at rates that mimic in vivo conditions. nih.gov The potential for continuous, calibration-free monitoring makes this technology particularly relevant for managing type 1 diabetes and for use in critical care settings. nih.gov

Table 1: Phenylboronic Acid-Based Glucose Sensing Technology
ComponentFunctionDetection PrincipleSource
Phenylboronic Acid ReceptorBinds reversibly to glucoseGlucose binding induces hydrogel swelling, which changes the diffracted wavelength of an embedded holographic grating. nih.gov
Hydrogel MatrixImmobilizes the receptors and provides the swelling medium
Holographic GratingActs as the signal transducer

Recognition of Cell Surface Glycoproteins and Sialic Acids

The surface of cells is decorated with a complex layer of glycoproteins, which play crucial roles in cellular recognition and signaling. nih.gov Alterations in the structure of these glycans, particularly the overexpression of terminal sialic acid (N-acetylneuraminic acid) residues, are closely associated with cancer development and metastasis. researchgate.netrsc.org Phenylboronic acids (PBAs) have emerged as important molecular tools for recognizing these specific sugar structures. researchgate.net

The interaction between a PBA and sialic acid is highly dependent on pH. researchgate.netnih.gov At lower pH values, the interaction primarily occurs at the α-hydroxycarboxylate group of the sialic acid. researchgate.netnih.gov At higher pH (above the pKa of the boronic acid), the PBA group selectively interacts with vicinal diol functions, such as the glycerol (B35011) side chain of sialic acid. researchgate.netnih.gov The strongest interaction typically forms a five-membered boronate ester ring with the C8 and C9 hydroxyl groups of the sialic acid side chain. researchgate.netnih.gov

The electron-withdrawing sulfonyl group in compounds like 4-(methylsulfonyl)benzene boronic acid, an analogue of this compound, is known to result in strong interactions with sialic acid. nih.gov Research has also identified a class of heterocyclic boronic acids that exhibit exceptionally high affinity and selectivity for sialic acids, with binding constants that increase significantly under the acidic pH conditions often found in tumor microenvironments. nih.gov This pH-dependent enhancement is a unique feature not observed with common sugars like glucose or fructose. researchgate.net

The ability to target sialic acids has been demonstrated using surface plasmon resonance (SPR) to analyze the binding of glycoproteins to surfaces functionalized with boronic acid derivatives. nih.gov Studies comparing the binding of the glycoprotein (B1211001) fetuin and its desialylated form, asialofetuin, revealed that the interaction is strongly dictated by the presence of the terminal sialic acid on the glycan chain. nih.gov

Table 2: Phenylboronic Acid Interaction with Glycans
Interaction TargetBinding Moiety on TargetKey Research FindingSource
Sialic Acid (Neu5Ac)Glycerol side chain (C8-C9 diol)Binding is pH-dependent and forms a stable five-membered boronate ester. researchgate.netnih.gov
Cell Surface GlycoproteinsTerminal sialic acid residuesPBA-decorated nanoparticles show strong affinity for sialic acid overexpressed on cancer cells. rsc.org
Fetuin (sialylated glycoprotein)Terminal sialic acidShows significantly stronger binding to boronic acid surfaces compared to its non-sialylated form (asialofetuin). nih.gov

Smart Drug Delivery Systems and Stimuli-Responsive Materials

The reversible and pH-sensitive nature of the bond between phenylboronic acid and diols makes it an ideal component for creating "smart" materials that respond to specific biological stimuli. nih.gov These materials can be designed to release a therapeutic payload in response to changes in pH or the concentration of a specific molecule like glucose. nih.govmdpi.com This has led to the development of advanced drug delivery systems with enhanced targeting and controlled release capabilities. mdpi.com

Polymers containing phenylboronic acid can be formulated into various structures, including hydrogels, microgels, nanogels, and nanoparticles. nih.govmdpi.com These platforms can encapsulate drugs, and their release is triggered by a stimulus. nih.gov

pH-Responsive Delivery: In aqueous solutions, PBA exists in equilibrium between a neutral, hydrophobic form and a negatively charged, hydrophilic form. mdpi.com At the lower pH characteristic of tumor microenvironments or intracellular compartments like endosomes, boronate esters become less stable, triggering the release of a diol-containing drug. nih.gov This strategy has been explored for delivering anticancer agents to tumor cells. nih.gov

Glucose-Responsive Delivery: For diabetes therapy, systems have been designed where insulin (B600854) is part of a complex with a PBA-functionalized polymer. mdpi.com In the presence of high glucose levels, the glucose competes with the polymer for binding to the PBA, displacing the complexed insulin and releasing it into the system. mdpi.com This creates a self-regulating "closed-loop" system that mimics the function of a healthy pancreas. mdpi.com

Mucoadhesive Systems: PBA-functionalized nanoparticles have shown great potential as mucoadhesive drug delivery systems. nih.gov Mucin, the primary component of mucus, is a glycoprotein rich in diol-containing oligosaccharides. nih.gov Nanoparticles modified with PBA can form strong, reversible bonds with mucin, leading to prolonged residence time at mucosal surfaces, such as in the eye or vagina. nih.gov Incorporating a sulfonate group, which is structurally related to the ethylsulfonyl group, has been shown to improve the stability of these nanoparticles by preventing aggregation, while the PBA groups ensure effective mucoadhesion. nih.gov

These stimuli-responsive systems represent a significant advance in drug delivery, offering the potential for more effective and targeted therapies by releasing drugs specifically at the site of action and in response to a pathological signal. rsc.orgnih.gov

Applications in Materials Science

Development of Advanced Polymeric Materials with Enhanced Properties

While specific research detailing the incorporation of 4-(Ethylsulfonyl)phenylboronic acid into advanced polymeric materials is limited, the broader family of phenylboronic acid-containing polymers (PBA-polymers) has been a subject of significant investigation. These polymers are recognized for their stimuli-responsive nature, particularly their sensitivity to pH and the presence of saccharides.

The inclusion of a sulfonyl group, as in this compound, could theoretically impart enhanced thermal stability and specific electronic characteristics to such polymers. The electron-withdrawing nature of the ethylsulfonyl group can influence the acidity of the boronic acid, which in turn affects the kinetics and stability of boronate ester formation with diols. This could be leveraged to fine-tune the responsive properties of the polymer for specific applications. However, detailed studies focusing on polymers synthesized specifically with this compound are not extensively documented in publicly available research.

Optoelectronic Materials, including Organic Light-Emitting Diodes (OLEDs)

Phenylboronic acid derivatives are of interest in the field of optoelectronics due to their electron-accepting properties, which can be beneficial for creating materials for devices such as Organic Light-Emitting Diodes (OLEDs). The boronic acid moiety can serve as an electron-transporting or electron-accepting unit in the design of emissive or charge-transport layers in OLEDs.

The presence of the ethylsulfonyl group in this compound further enhances its electron-withdrawing character. This property is crucial for developing n-type organic semiconductor materials, which are essential for improving the efficiency and stability of OLEDs. Despite this theoretical potential, specific research demonstrating the synthesis and characterization of optoelectronic materials or the performance of OLEDs incorporating this compound is not readily found in the scientific literature.

Environmental Remediation Applications (e.g., Pollutant Removal from Water)

Boronic acid-based materials have shown promise in environmental remediation, particularly for the selective adsorption and removal of pollutants from water. The ability of boronic acids to form stable complexes with diol-containing molecules makes them suitable for capturing specific contaminants, such as catechols and certain industrial dyes.

Theoretical and Computational Investigations of 4 Ethylsulfonyl Phenylboronic Acid

Density Functional Theory (DFT) Studies of Molecular Structure and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and conformational landscape of molecules. For 4-(Ethylsulfonyl)phenylboronic acid, a conformational analysis would identify the most stable arrangements of its constituent parts.

The rotation of the two hydroxyl (-OH) groups around the boron-oxygen (B-O) bonds.

The rotation of the entire boronic acid group [-B(OH)₂] around the carbon-boron (C-B) bond.

The rotation of the ethyl group around the sulfur-carbon (S-C) bond.

Conformational Isomers: Studies on similar phenylboronic acids reveal that the orientation of the hydroxyl groups is crucial for stability. nih.govacademie-sciences.fr The rotation of these groups typically results in four main conformers, often labeled based on the dihedral angle of the C–B–O–H bonds. nih.gov The common conformations are syn and anti, leading to syn-syn, syn-anti, and anti-anti arrangements. For many phenylboronic acids, the cis-trans (or syn-anti) configuration is found to be the most stable due to a balance of steric and electronic effects. nih.govacademie-sciences.fr

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Conformations
C-C-S-CRotation of the ethyl groupStaggered and eclipsed forms
C-S-C-BRotation of the ethylsulfonyl groupDefines orientation relative to the ring
C-C-B-ORotation of the boronic acid groupDefines orientation relative to the ring
C-B-O-HRotation of the hydroxyl groupssyn and anti arrangements

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations are employed to determine the electronic structure and predict the chemical reactivity of a molecule. These calculations yield several important descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy empty orbital and relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the ethylsulfonyl group (-SO₂Et) is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. This effect would likely increase the molecule's electrophilicity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net

Table 2: Global Quantum Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration; related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the propensity to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. researchgate.netresearchgate.net

Computational Analysis of Vibrational Frequencies and Spectroscopic Signatures

Computational methods, particularly DFT, are highly effective for calculating the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. academie-sciences.frnih.gov These calculations help in the precise assignment of experimental spectral bands to specific molecular motions. researchgate.net

The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and other approximations inherent in the theoretical models, leading to excellent agreement with experimental data. academie-sciences.fr

For this compound, the vibrational spectrum would be a composite of the characteristic vibrations of its three main functional parts: the ethylsulfonyl group, the para-substituted phenyl ring, and the boronic acid group.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Boronic Acid (-B(OH)₂) O-H stretching (free)~3650
O-H stretching (H-bonded)3200 - 3400
B-O stretching1330 - 1380
O-H in-plane bending1150 - 1200
B-C stretching1000 - 1090 nih.gov
Ethylsulfonyl (-SO₂Et) SO₂ asymmetric stretching1300 - 1350
SO₂ symmetric stretching1120 - 1160
Phenyl Ring (p-substituted) C-H stretching3000 - 3100
C=C ring stretching1400 - 1600
C-H in-plane bending1000 - 1300
C-H out-of-plane bending800 - 850 (para-substitution)

Note: These are approximate ranges based on analogous compounds like diphenylsulfone and other phenylboronic acids. academie-sciences.frdiva-portal.orgmdpi.com

A detailed analysis, often supported by Total Energy Distribution (TED) calculations, would allow for the unambiguous assignment of each vibrational mode, confirming the molecular structure and providing a theoretical spectroscopic signature. academie-sciences.fr

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of molecular crystals are governed by intermolecular interactions. researchgate.net For this compound, the most significant of these are hydrogen bonds.

Hydrogen Bonding in Boronic Acids: Phenylboronic acids are well-known for forming strong O-H···O hydrogen bonds. In the solid state, they almost universally form centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their boronic acid groups. This robust and predictable hydrogen-bonding synthon is a defining feature of boronic acid crystal structures.

Additional Interactions: Beyond the primary dimer formation, other weaker interactions play a role in assembling the final three-dimensional crystal lattice. The oxygen atoms of the ethylsulfonyl group are potential hydrogen bond acceptors. Therefore, it is plausible that weaker C-H···O hydrogen bonds could form between the phenyl or ethyl C-H donors of one dimer and the sulfonyl oxygen atoms of an adjacent dimer.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹¹B, ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(ethylsulfonyl)phenylboronic acid in solution. Analysis of ¹H, ¹³C, and ¹¹B nuclei provides a complete picture of the molecule's covalent framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and phenyl protons. The aromatic protons typically appear as a set of two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system), with signals in the approximate range of δ 7.8-8.2 ppm. The ethyl group protons would present as a quartet around δ 3.1-3.3 ppm for the methylene (B1212753) (-CH₂) group, coupled to the adjacent methyl protons, which in turn would appear as a triplet around δ 1.2-1.4 ppm. The two hydroxyl protons of the boronic acid group [-B(OH)₂] are expected to produce a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display six distinct signals for the aromatic carbons and two signals for the ethyl group carbons. The carbon atom attached to the boron (C-B) is anticipated to be in the δ 130-140 ppm range, though it can sometimes be difficult to observe due to quadrupolar relaxation. The other aromatic carbons would resonate between δ 125 and 150 ppm. For the ethyl group, the methylene carbon (-CH₂) would appear further downfield (approx. δ 45-55 ppm) compared to the methyl carbon (-CH₃) (approx. δ 5-15 ppm) due to the influence of the adjacent sulfonyl group.

¹¹B NMR spectroscopy is particularly informative for boron-containing compounds. For this compound, which features a trigonal planar (sp²-hybridized) boron center, a single, relatively broad resonance is expected in the range of δ +27 to +33 ppm, consistent with other arylboronic acids. libretexts.orgnih.gov

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H 7.8 – 8.2 Doublet (AA'BB') Aromatic C-H
¹H 7.8 – 8.2 Doublet (AA'BB') Aromatic C-H
¹H 3.1 – 3.3 Quartet -SO₂CH ₂CH₃
¹H 1.2 – 1.4 Triplet -SO₂CH₂CH
¹H Variable Broad Singlet -B(OH )₂
¹³C 145 – 150 Singlet C -SO₂
¹³C 130 – 140 Singlet C -B
¹³C 135 – 140 Singlet Aromatic C -H
¹³C 125 – 130 Singlet Aromatic C -H
¹³C 45 – 55 Singlet -C H₂-
¹³C 5 – 15 Singlet -C H₃

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups within this compound.

Infrared (IR) spectroscopy detects molecular vibrations that induce a change in the dipole moment. The spectrum of this compound is characterized by strong absorptions from the sulfonyl and boronic acid groups. The sulfonyl group (SO₂) exhibits two prominent, strong stretching bands: an asymmetric stretch (νₐₛ SO₂) typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch (νₛ SO₂) in the 1160–1120 cm⁻¹ region. acs.orgresearchgate.net The boronic acid moiety is identified by a very broad O-H stretching band (ν O-H) from 3600 to 3200 cm⁻¹, indicative of hydrogen bonding. A strong B-O stretching vibration (ν B-O) is expected around 1380–1330 cm⁻¹. acs.org Aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ range, while C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy , which detects vibrations causing a change in polarizability, provides complementary information. Aromatic ring vibrations, particularly the "ring-breathing" mode around 1000 cm⁻¹, often produce strong Raman signals. The symmetric S=O stretch is also typically Raman-active. acs.org In contrast to IR spectroscopy, the O-H stretching vibration in Raman is generally weak, making it less prominent. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment Technique
3600–3200 Strong, Broad O-H Stretch (H-bonded) IR
~3100 Medium Aromatic C-H Stretch IR, Raman
~2950 Medium Aliphatic C-H Stretch IR, Raman
1605-1580 Medium-Weak Aromatic C=C Stretch IR, Raman
1380–1330 Strong B-O Stretch IR
1350–1300 Strong Asymmetric SO₂ Stretch IR
1160–1120 Strong Symmetric SO₂ Stretch IR, Raman
~1000 Medium-Strong Aromatic Ring Breathing Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. The molecular formula for this compound is C₈H₁₁BO₄S. HRMS analysis, often using electrospray ionization (ESI), would verify the experimentally measured monoisotopic mass against the calculated exact mass, with a deviation of less than 5 parts per million (ppm) considered confirmatory. google.com

Table 3: Calculated Exact Masses for HRMS Validation

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ [C₈H₁₂BO₄S]⁺ 215.0500
[M+Na]⁺ [C₈H₁₁BO₄SNa]⁺ 237.0319

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail regarding the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this compound, a crystal structure would definitively confirm the geometry of the sulfonyl group, the planarity of the phenyl ring, and the arrangement of the boronic acid moiety. Crucially, it would reveal the hydrogen-bonding network, which often involves the formation of dimeric or polymeric structures through the boronic acid hydroxyl groups. As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a publicly available crystal structure for this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the separation, detection, and quantification of this compound, especially at trace levels in complex matrices.

Method Development for Underivatized Boronic Acid Quantification

The analysis of underivatized boronic acids like this compound is achievable and offers the advantage of simplified sample preparation. researchgate.net Method development typically employs reversed-phase chromatography.

A common approach involves using a C18 column (e.g., Agilent Poroshell HPH C18) with a gradient elution system. researchgate.net The mobile phases often consist of an aqueous component (Mobile Phase A) and an organic component, typically acetonitrile (B52724) (Mobile Phase B). researchgate.net To improve peak shape and ionization efficiency, the mobile phase is often modified. For detection in negative ion mode, which is highly effective for boronic acids, a basic modifier like ammonium (B1175870) hydroxide (B78521) is added to the aqueous phase to facilitate deprotonation to the [M-H]⁻ ion. acs.orgresearchgate.net Conversely, for positive ion mode, an acidic modifier like formic acid can be used. Detection is performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

While direct analysis is feasible, derivatization can significantly enhance detection sensitivity and improve chromatographic performance for boronic acids. acs.org Derivatization strategies typically involve reacting the boronic acid with a bifunctional molecule to form a stable, cyclic boronate ester. This process can improve ionization efficiency and reduce the tendency of boronic acids to form dehydrative trimers (boroxines). nih.gov

A prominent strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a MIDA boronate. acs.orgnih.gov This derivative is exceptionally stable, often crystalline, and masks the reactivity of the boronic acid. nih.gov The derivatization reaction can be performed efficiently, and the resulting MIDA boronate is readily analyzed by LC-MS, often with improved signal intensity in the mass spectrometer. acs.org Another common derivatization agent is diethanolamine, which reacts with the boronic acid to form a stable, five-membered bicyclic ester, known as a boronate ester, which is also amenable to LC-MS analysis. rsc.org These derivatization approaches are particularly valuable for quantifying trace-level impurities in active pharmaceutical ingredients or monitoring reaction progress. acs.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of arylboronic acids, including 4-(Ethylsulfonyl)phenylboronic acid, is a cornerstone of modern organic chemistry. nih.govorganic-chemistry.org Traditional methods often rely on Grignard reagents, which can be sensitive and generate significant waste. google.com Future research is increasingly focused on developing more sustainable and efficient catalytic systems.

One promising avenue is the use of transition metal-free catalysis, which offers a more environmentally friendly alternative. rsc.org For instance, methods involving the diazotization of arylamines or the use of rhodium/Xantphos catalysts for the borylation of aryl cyanides are being explored to introduce boryl groups with high regioselectivity in the later stages of synthesis. organic-chemistry.org Additionally, iridium-catalyzed borylation of arenes presents a one-pot synthesis route to arylboronic acids and their derivatives, avoiding the need for halogenated precursors and offering greater functional group tolerance. organic-chemistry.org

Micellar catalysis, utilizing water as a solvent, is another green chemistry approach being investigated for the borylation of aryl bromides. organic-chemistry.org The development of catalysts that can operate under milder conditions, such as room temperature, and with lower catalyst loadings is a key objective. organic-chemistry.org Ferrocenium boronic acid has been identified as an effective catalyst for certain carbon-carbon and carbon-nitrogen bond-forming reactions under mild conditions, showcasing the potential for novel catalyst design. researchgate.net

The exploration of these and other innovative catalytic systems will be crucial for making the synthesis of this compound and related compounds more economical, scalable, and environmentally benign.

Development of Highly Specific and Targeted Biomedical Applications

The biomedical applications of boronic acids are a rapidly expanding field, with this compound showing significant promise. researchgate.netnih.gov The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature that is being exploited in various therapeutic and diagnostic strategies. nih.govacs.org

Future research will likely focus on the design of highly specific and targeted biomedical applications. This includes the development of:

Targeted Drug Delivery Systems: Phenylboronic acid-functionalized polymers are being investigated for the creation of stimuli-responsive drug delivery systems. mdpi.comnih.gov For instance, these systems can be designed to release drugs like insulin (B600854) in response to specific glucose concentrations, offering a potential treatment for diabetes. mdpi.comjapsonline.com The sulfonyl group in this compound can be further functionalized to enhance targeting to specific cells or tissues.

Enzyme Inhibitors: Boronic acids are known to act as potent enzyme inhibitors, with the boronic acid group forming a stable complex with the active site of certain enzymes. nih.gov Research is ongoing to develop boronic acid-based inhibitors with high selectivity for specific enzymes implicated in diseases like cancer and inflammatory conditions. nih.gov

Biosensors: The interaction of boronic acids with diols can be harnessed to create sensors for detecting biologically important molecules like saccharides. nih.govnih.gov Future work will aim to improve the sensitivity and selectivity of these sensors for diagnostic applications. mdpi.com

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are being explored for their potential in BNCT, a targeted radiation therapy for cancer. nih.gov The development of tumor-targeting boronic acids is a key area of research. japsonline.com

A significant challenge in the biomedical application of boronic acids is ensuring their stability and specificity under physiological conditions. acs.org Overcoming these hurdles will be a major focus of future research efforts.

Integration into Advanced Materials for Next-Generation Technologies

The unique properties of boronic acids make them attractive components for the creation of advanced materials with novel functionalities. researchgate.net The integration of this compound into polymers and other materials is an area of active investigation. rsc.org

Emerging applications in materials science include:

Self-Healing Materials: The reversible nature of the boronate ester bond allows for the creation of self-healing polymers. nih.gov These materials have the ability to repair damage, extending their lifespan and improving their durability.

Stimuli-Responsive Gels: Boronic acid-containing hydrogels can exhibit changes in their properties, such as swelling or shrinking, in response to external stimuli like pH or the presence of specific molecules. nih.gov This makes them suitable for applications in soft robotics, actuators, and controlled release systems.

Advanced Polymers: The incorporation of boronic acids into polymer backbones can impart unique mechanical, optical, and biological properties. researchgate.net Research is focused on synthesizing boronic acid-containing monomers and polymers with tailored properties for specific applications. rsc.org

The development of new synthetic methodologies for incorporating boronic acids into materials and a deeper understanding of the structure-property relationships will be critical for advancing this field. rsc.orgrsc.org

Predictive Modeling and Machine Learning in Boronic Acid Chemistry

The complexity of chemical reactions and the vastness of chemical space present significant challenges to the discovery and optimization of new molecules and materials. Predictive modeling and machine learning are emerging as powerful tools to accelerate progress in boronic acid chemistry. rsc.orguomus.edu.iq

Key areas where these computational approaches are being applied include:

Reaction Prediction and Optimization: Machine learning models can be trained to predict the outcomes of chemical reactions, helping chemists to identify the optimal conditions for synthesizing boronic acids and their derivatives. rsc.org

Molecular Design: By learning the relationship between molecular structure and properties, machine learning models can be used to design new boronic acid-based molecules with desired functionalities, such as enhanced catalytic activity or improved binding affinity to a biological target. themoonlight.ioarxiv.orgaimodels.fyi

Understanding Reaction Mechanisms: Computational studies can provide insights into the mechanisms of reactions involving boronic acids, aiding in the development of more efficient and selective synthetic methods. rsc.orgacs.org

The integration of machine learning with experimental chemistry holds the promise of a new paradigm in chemical research, enabling a more rational and efficient approach to the design and synthesis of novel boronic acid compounds. arxiv.org

Addressing Challenges in Synthetic Accessibility and Application Specificity

Despite the significant progress in boronic acid chemistry, several challenges remain. The synthesis of functionalized boronic acids can be complex and require multi-step procedures. rsc.orgacs.org Ensuring the specificity of boronic acid-based drugs and materials to their intended targets while minimizing off-target effects is another critical challenge. wiley-vch.deacs.org

Future research will need to address these challenges by:

Developing More Efficient Synthetic Routes: The development of robust and generalizable synthetic methods for accessing a wide range of functionalized boronic acids is a key priority. organic-chemistry.orggoogle.com This includes the exploration of late-stage functionalization strategies to introduce the boronic acid moiety into complex molecules. acs.org

Improving Application Specificity: A deeper understanding of the factors that govern the binding of boronic acids to their targets is needed to design more specific and effective compounds. acs.orgacs.org This involves studying the influence of substituents on the boronic acid and the target molecule, as well as the role of the surrounding environment. nih.govnih.gov

Enhancing Stability: Improving the stability of boronic acids and their derivatives, particularly in biological systems, is crucial for their successful application in medicine and materials science. wiley-vch.de

By addressing these challenges, researchers can unlock the full potential of this compound and other boronic acid derivatives for a wide range of applications.

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